molecular formula C19H13ClF2N2O2 B6547258 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946361-67-7

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547258
CAS No.: 946361-67-7
M. Wt: 374.8 g/mol
InChI Key: QEBPYYVGLPZMBX-UHFFFAOYSA-N
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Description

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative with a complex substitution pattern. Its structure features:

  • A 6-oxo-1,6-dihydropyridine core, which provides a planar, conjugated system capable of hydrogen bonding via the carbonyl oxygen.
  • A 2-chloro-6-fluorophenylmethyl group at position 1 of the pyridine ring, introducing steric bulk and electronic effects from the halogen substituents.

Its synthesis likely involves coupling reactions similar to those described in , utilizing reagents like tetramethylisouronium hexafluorophosphate (V) in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-16-5-2-6-17(22)15(16)11-24-10-12(7-8-18(24)25)19(26)23-14-4-1-3-13(21)9-14/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPYYVGLPZMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Its water solubility is approximately 6842mg/L at 25℃, which could influence its absorption and distribution in the body

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound is sensitive to light and humidity, and it decomposes easily. Therefore, storage and handling conditions could significantly impact its stability. Additionally, the physiological environment in which the compound acts, including factors such as pH and the presence of other biomolecules, could influence its efficacy.

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C17H15ClF2N2O, with a molecular weight of 348.76 g/mol. Its structure features a dihydropyridine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H15ClF2N2O
Molecular Weight348.76 g/mol
IUPAC NameThis compound
LogP3.76
Polar Surface Area32 Å

Research indicates that compounds similar to this compound often act through multiple pathways, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : They may affect pathways such as the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation.
  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, enhancing their potential as therapeutic agents.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Testing : In assays involving the SJSA-1 osteosarcoma cell line, the compound showed IC50 values indicating potent antiproliferative effects.
CompoundCell LineIC50 (µM)
This compoundSJSA-10.22

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Xenograft Models : In mouse models bearing SJSA-1 tumors, oral administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to controls.
  • Pharmacodynamic Studies : These studies revealed that the compound effectively upregulated p53 and other related proteins associated with tumor suppression.

Safety and Toxicology

While promising results have been observed regarding efficacy, further research is needed to assess the safety profile of this compound. Preliminary toxicological assessments suggest a need for careful dosage management to mitigate potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent effects and their implications:

Compound Name Core Structure Position 1 Substituent Carboxamide Substituent Key Structural Differences
Target Compound : 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 6-oxo-1,6-dihydropyridine 2-chloro-6-fluorophenylmethyl 3-fluorophenyl Baseline for comparison.
: 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-oxo-1,2-dihydropyridine 2-chloro-6-fluorophenylmethyl 3-methylphenyl - Oxo group at position 2 (vs. 6) alters hydrogen bonding sites.
- Electron-donating methyl group on phenyl.
: 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5) 6-oxo-1,6-dihydropyridine 3-(trifluoromethyl)benzyl Phenyl - Trifluoromethyl group increases lipophilicity.
- No halogen on the benzyl group.

Key Insights from Structural Comparisons:

Oxo Position and Hydrogen Bonding: The 6-oxo group in the target compound and ’s derivative provides a hydrogen-bond acceptor at a position that may influence binding to biological targets (e.g., enzymes).

Substituent Electronic Effects :

  • The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance the carboxamide’s acidity and hydrogen-bond-donating capacity. By comparison, the 3-methylphenyl group in ’s compound is electron-donating, reducing acidity and possibly weakening intermolecular interactions .

Lipophilicity and Steric Effects :

  • The trifluoromethyl group in ’s compound significantly increases lipophilicity compared to the target compound’s 2-chloro-6-fluorophenylmethyl group. This difference may impact membrane permeability in biological systems or solubility in synthetic workflows .

Crystallography and Structural Analysis :

  • Tools like SHELXL () and WinGX/ORTEP () are critical for resolving the anisotropic displacement parameters and hydrogen-bonding networks in these compounds. For instance, the target compound’s 6-oxo group likely participates in extended hydrogen-bonding motifs, as analyzed via graph set theory () .

Research Findings and Implications

While direct biological or pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Enhanced Binding Affinity : The 3-fluorophenyl group may improve target binding compared to ’s 3-methylphenyl derivative due to stronger dipole interactions.
  • Synthetic Challenges : The presence of multiple halogen substituents (Cl, F) may complicate purification, as seen in similar carboxamide syntheses () .
  • Crystallographic Stability : The 6-oxo configuration in the target compound and ’s derivative likely supports stable crystal lattices via intermolecular hydrogen bonds, a feature critical for X-ray structure determination .

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